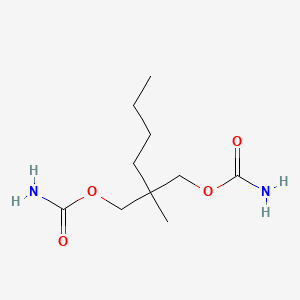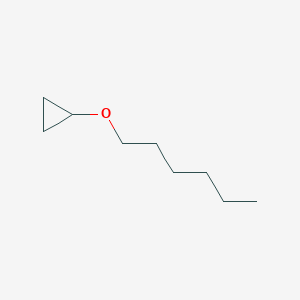
(1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv): is a sulfur-containing heterocyclic compound It is known for its unique structure, which includes two dithiolo rings fused together
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv) typically involves the reaction of dithiols with sulfur or sulfur-containing reagents. One common method is the O,S-exchange reaction of (4-cyano-5-methylthio-1,2-dithiole-3-ylidene)aromatic amides . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for (1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv) are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply to its production.
化学反応の分析
Types of Reactions
(1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its dithiol form.
Substitution: It can undergo substitution reactions where one or more sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted dithiolo compounds.
科学的研究の応用
(1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing compounds.
Biology: Its unique structure makes it a candidate for studying sulfur metabolism and enzyme interactions.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism of action of (1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv) involves its interaction with various molecular targets. Its sulfur atoms can form bonds with metals or other sulfur atoms, influencing the activity of enzymes or other proteins. The pathways involved often include redox reactions, where the compound can act as an electron donor or acceptor.
類似化合物との比較
Similar Compounds
- (1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv),2,5-dimethyl-
- (1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv),2,5-diphenyl-
- 7-Cyano-6-methylthio-2-aryl-(1,2)dithiolo(1,5-b)(1,2,4)dithiazole-4-s(iv)
Uniqueness
What sets (1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv) apart from similar compounds is its specific arrangement of sulfur atoms and dithiolo rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
252-09-5 |
|---|---|
分子式 |
C5H4S3 |
分子量 |
160.3 g/mol |
IUPAC名 |
1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene |
InChI |
InChI=1S/C5H4S3/c1-3-6-8-5(1)2-4-7-8/h1-4H |
InChIキー |
JUEJPBZMWHMMPS-UHFFFAOYSA-N |
正規SMILES |
C1=CSS2=C1C=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)







![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)

